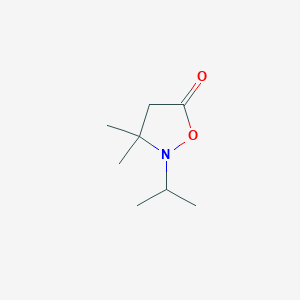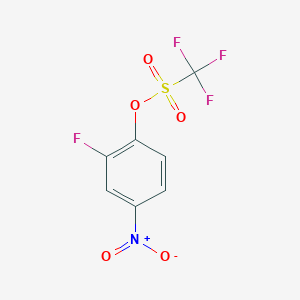
4-Nitro-2-fluorophenyl triflate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Nitro-2-fluorophenyl triflate is an organic compound with the molecular formula C7H3F4NO5S. It is a triflate ester derived from 4-nitro-2-fluorophenol and trifluoromethanesulfonic anhydride. This compound is known for its unique chemical properties, making it valuable in various scientific and industrial applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Nitro-2-fluorophenyl triflate typically involves the reaction of 4-nitro-2-fluorophenol with trifluoromethanesulfonic anhydride in the presence of a base such as pyridine or trimethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the triflate ester .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
4-Nitro-2-fluorophenyl triflate undergoes various chemical reactions, including:
Nucleophilic Substitution: The triflate group is a good leaving group, making the compound susceptible to nucleophilic substitution reactions.
Coupling Reactions: It can participate in Suzuki-Miyaura and Heck coupling reactions, forming carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Common nucleophiles include amines, thiols, and alkoxides.
Coupling Reactions: Palladium catalysts are commonly used in coupling reactions, with bases such as potassium carbonate or cesium carbonate.
Major Products Formed
Applications De Recherche Scientifique
4-Nitro-2-fluorophenyl triflate has several scientific research applications:
Mécanisme D'action
The mechanism of action of 4-Nitro-2-fluorophenyl triflate involves its ability to act as an electrophile in various chemical reactions. The triflate group is a strong electron-withdrawing group, making the aromatic ring more susceptible to nucleophilic attack. This property is exploited in various synthetic transformations, where the compound serves as a key intermediate .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-Nitrophenyl triflate
- 2-Fluorophenyl triflate
- 4-Nitro-2-chlorophenyl triflate
Uniqueness
4-Nitro-2-fluorophenyl triflate is unique due to the presence of both nitro and fluorine substituents on the aromatic ring. This combination imparts distinct electronic properties, making it more reactive in certain chemical reactions compared to its analogs .
Conclusion
This compound is a versatile compound with significant applications in various fields of science and industry. Its unique chemical properties and reactivity make it a valuable reagent in organic synthesis, biological research, and industrial production.
Propriétés
Formule moléculaire |
C7H3F4NO5S |
|---|---|
Poids moléculaire |
289.16 g/mol |
Nom IUPAC |
(2-fluoro-4-nitrophenyl) trifluoromethanesulfonate |
InChI |
InChI=1S/C7H3F4NO5S/c8-5-3-4(12(13)14)1-2-6(5)17-18(15,16)7(9,10)11/h1-3H |
Clé InChI |
WZLYBEMTSGJUCV-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C=C1[N+](=O)[O-])F)OS(=O)(=O)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


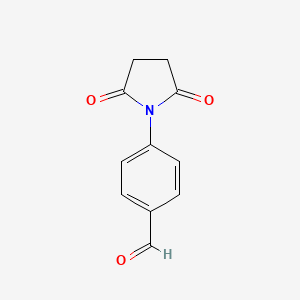
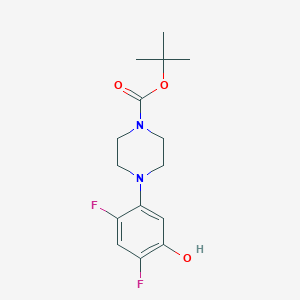
![1-(5-((Trifluoromethyl)thio)benzo[d]oxazol-2-yl)ethanone](/img/structure/B12867236.png)
![2-Bromo-5-methoxybenzo[d]oxazole](/img/structure/B12867240.png)
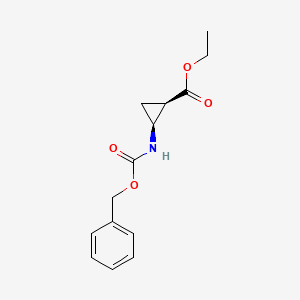
![1-(3-Aminopyrrolo[3,4-c]pyrazol-5(2H,4H,6H)-yl)ethanone](/img/structure/B12867261.png)

![4-(3,4-Dimethoxybenzoyl)-3-hydroxy-5-[4-(pentyloxy)phenyl]-1-(3-pyridinylmethyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B12867266.png)
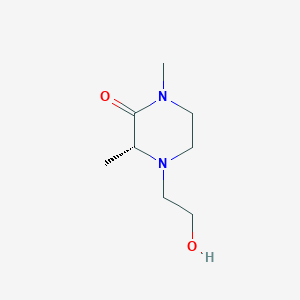
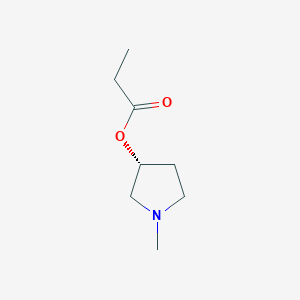
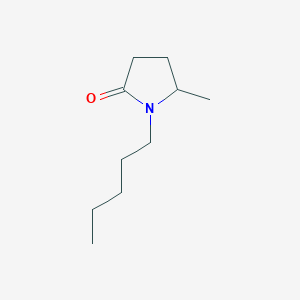
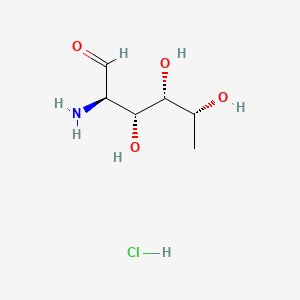
![[(S)-1-(2-Fluoro-4-methyl-phenylcarbamoyl)-ethyl]-carbamic acid tert-butyl ester](/img/structure/B12867294.png)
